[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate
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Overview
Description
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazone linkage, and ester functionality, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of 4-[(4-methylphenyl)methoxy]benzaldehyde: This intermediate can be synthesized by reacting 4-methylphenol with benzyl chloride in the presence of a base, followed by oxidation.
Synthesis of 4-[(4-methylphenyl)methoxy]benzoyl hydrazone: The aldehyde intermediate is then reacted with hydrazine hydrate to form the hydrazone linkage.
Formation of the final compound: The hydrazone intermediate is then reacted with 4-formylphenyl 3-methylbenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.
Material Science: Its unique structure makes it a candidate for the synthesis of advanced materials with specific properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Polymer Synthesis: Utilized in the production of specialty polymers with desired mechanical and thermal properties.
Dye Manufacturing: Its aromatic structure makes it suitable for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The compound’s aromatic rings may also facilitate π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate: Similar structure but lacks the methyl group on the benzoate ring.
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate: Similar structure with the methyl group positioned differently on the benzoate ring.
Uniqueness
The presence of the 3-methylbenzoate moiety in [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate imparts unique chemical and physical properties, such as altered reactivity and binding characteristics, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C30H26N2O4 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C30H26N2O4/c1-21-6-8-24(9-7-21)20-35-27-16-12-25(13-17-27)29(33)32-31-19-23-10-14-28(15-11-23)36-30(34)26-5-3-4-22(2)18-26/h3-19H,20H2,1-2H3,(H,32,33)/b31-19+ |
InChI Key |
FYYYZEDETCIIHI-ZCTHSVRISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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